ASC-69 (APY69) PD-1/PD-L1 HTRF IC₅₀ Comparison with BMS-202 Benchmark
In a homogeneous time-resolved fluorescence (HTRF) assay measuring PD-1/PD-L1 protein-protein interaction inhibition, ASC-69 exhibits an IC₅₀ of 1.86 nM . This potency surpasses that of the well-characterized benchmark small-molecule inhibitor BMS-202, which demonstrates an IC₅₀ of approximately 18 nM in comparable PD-1/PD-L1 blockade assays [1].
| Evidence Dimension | PD-1/PD-L1 interaction inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 1.86 nM |
| Comparator Or Baseline | BMS-202: ~18 nM |
| Quantified Difference | ASC-69 demonstrates approximately 9.7-fold greater potency than BMS-202 in the HTRF assay format. |
| Conditions | HTRF PD-1/PD-L1 binding assay; ASC-69 data from TargetMol product datasheet; BMS-202 data from literature benchmark. |
Why This Matters
Higher potency at lower concentrations may translate to reduced off-target effects and improved efficacy windows in cellular and in vivo immune checkpoint blockade experiments.
- [1] Guzik K, Zak KM, Grudnik P, et al. Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) Interaction via Transiently Induced Protein States and Dimerization of PD-L1. J Med Chem. 2017;60(13):5857-5867. doi:10.1021/acs.jmedchem.7b00293 View Source
